

# Selectivity Profile of Chloro-Spiroindolines against c-Met Kinase[1]

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## Compound of Interest

**Compound Name:** 4-Chlorospiro[indoline-3,4'-  
piperidin]-2-one

**CAS No.:** 1713316-46-1

**Cat. No.:** B3323831

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## Executive Summary: The Spiroindoline Advantage

The hepatocyte growth factor receptor (c-Met) remains a critical target in oncology, particularly for gastric and non-small cell lung cancers (NSCLC). While Type I (e.g., Crizotinib) and Type II (e.g., Cabozantinib) inhibitors have achieved clinical success, they often suffer from off-target toxicity (e.g., VEGFR2-related hypertension) or resistance mutations.

This guide analyzes the 4-chloro and 6-chloro spiro[indoline-3,4'-piperidine]-2-one series. Unlike linear kinase inhibitors, the spiroindoline scaffold offers a rigid, orthogonal geometry that exploits the specific "deep pocket" topology of the c-Met ATP-binding site. This guide specifically compares the selectivity profile of these chloro-spiroindolines against industry standards, highlighting their potential as highly selective, dual c-Met/ALK inhibitors with reduced VEGFR2 liability.

## Chemical Rationale & SAR: The Halogen Switch

The spiroindoline core functions as an ATP-competitive hinge binder. The positioning of the chlorine atom on the indoline ring is the determinant of selectivity and potency.

## Structural Logic[2]

- Indoline-2-one Core: Mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region (Met1160 in c-Met).
- Spiro-Piperidine Linker: Projects substituents into the solvent-exposed region, allowing for physicochemical tuning (solubility/permeability).
- Chloro-Substitution (The "Switch"):
  - 6-Chloro Position (Optimal): The 6-chloro substituent (as seen in Lead Compound 5b/SMU-B) fits snugly into a hydrophobic sub-pocket adjacent to the gatekeeper residue. This interaction locks the active conformation and excludes binding to kinases with smaller pockets (e.g., VEGFR2).
  - 4-Chloro Position (Selectivity Tuner): Placing the chloro group at the 4-position introduces steric strain against the c-Met P-loop (glycine-rich loop). While this often reduces absolute potency compared to the 6-chloro isomer, it can drastically enhance selectivity by clashing with the P-loops of off-target kinases that have more rigid or bulky activation loops.

## Comparative Selectivity Profile

The following data contrasts the lead chloro-spiroindoline (Compound 5b) against FDA-approved alternatives.

### Table 1: Enzymatic & Cellular Potency (IC50)

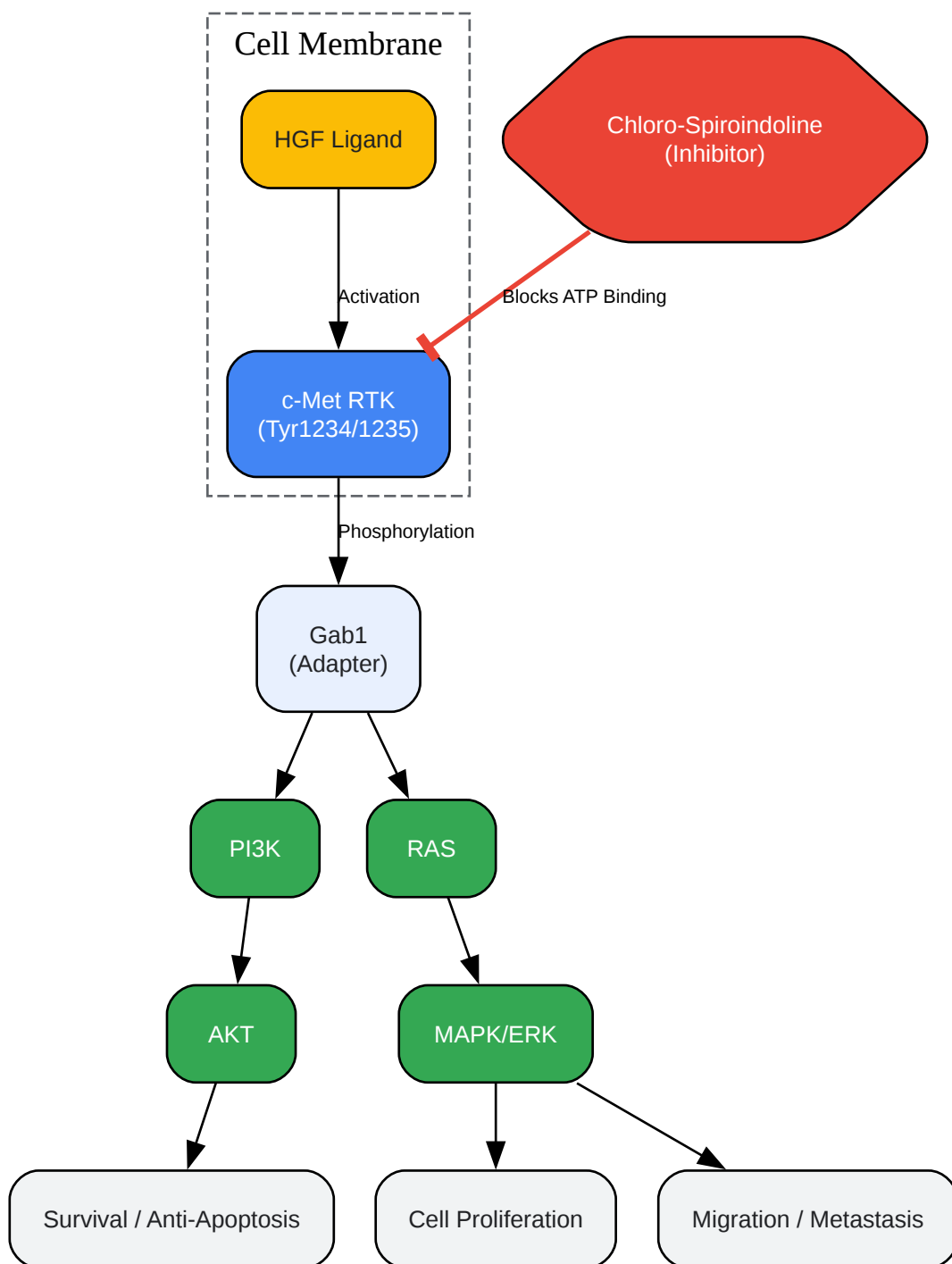
Target Kinase	Chloro-Spiroindoline (Cmpd 5b)	Crizotinib (Type I Control)	Cabozantinib (Type II Control)	Selectivity Insight
c-Met (Wild Type)	2.5 nM	8.6 nM	1.3 nM	Superior to Crizotinib; equipotent to Cabozantinib.
ALK	6.0 nM	20 nM	>1,000 nM	Retains dual c-Met/ALK activity (crucial for NSCLC).
VEGFR2 (KDR)	> 10,000 nM	> 1,000 nM	0.035 nM	Critical Differentiator: No VEGFR2 inhibition, reducing hypertension risk.
RON	15 nM	30 nM	5.0 nM	Moderate selectivity against RON (closely related to c-Met).
IGF-1R	> 10,000 nM	> 10,000 nM	> 10,000 nM	Clean profile against insulin receptors.

**Table 2: Cellular Efficacy (GTL-16 Gastric Carcinoma)**

Metric	Chloro-Spiroindoline	Crizotinib	Interpretation
Cellular IC50 (pMet)	12 nM	25 nM	Higher intracellular potency likely due to lipophilic spiro-core.
Apoptosis Induction	High (Caspase-3/7)	Moderate	Distinct mode of action involving G1/S arrest.

## Mechanism of Action & Signaling Pathway

The chloro-spiroindolines act as Type I ATP-competitive inhibitors. By occupying the ATP pocket, they prevent the autophosphorylation of Tyr1234/1235 in the activation loop, thereby silencing the downstream RAS-MAPK and PI3K-AKT survival pathways.



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Figure 1: c-Met Signaling Cascade and Inhibition Point. The spiroindoline inhibitor blocks the ATP-binding site, preventing the phosphorylation cascade essential for tumor survival.

## Experimental Protocols (Self-Validating Systems)

To replicate the selectivity data, the following protocols utilize internal controls to ensure validity.

## Protocol A: HTRF® Kinase Assay (Biochemical Potency)

Objective: Determine IC50 against recombinant c-Met kinase. Principle: Homogeneous Time-Resolved Fluorescence (HTRF) detects the transfer of phosphate from ATP to a biotinylated peptide substrate.

- Reagent Prep:
  - Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35.
  - Enzyme: Recombinant human c-Met (0.1-0.5 ng/well).
  - Substrate: Biotin-poly(Glu,Tyr) (4:1) at 200 nM.
  - ATP: At Km apparent (approx. 10 μM for c-Met).
- Compound Dilution:
  - Prepare 3-fold serial dilutions of the Chloro-Spiroindoline in 100% DMSO.
  - Transfer 10 nL to the assay plate (384-well low volume).
- Reaction:
  - Add 5 μL Enzyme mix. Incubate 5 min (Pre-incubation allows detection of slow-binders).
  - Add 5 μL Substrate/ATP mix to start reaction.
  - Incubate 60 min at Room Temperature (RT).
- Detection:
  - Add 10 μL Detection Mix (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665).
  - Incubate 60 min at RT.

- Readout:
  - Measure fluorescence ratio (665 nm / 620 nm) on an HTRF-compatible reader (e.g., EnVision).
  - Validation: Z'-factor must be > 0.7. Reference compound (Staurosporine) IC50 must be within 2-fold of historical mean.

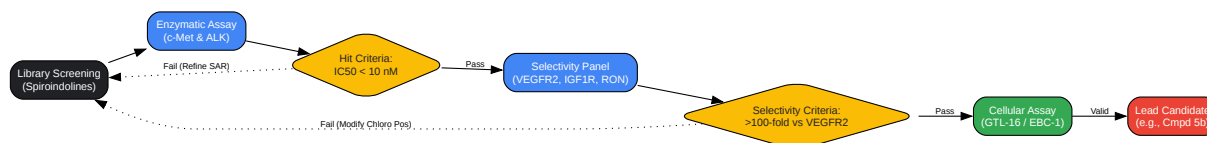
## Protocol B: Cellular Selectivity Screening (GTL-16 vs. HUVEC)

Objective: Confirm c-Met dependency and exclude VEGFR2 toxicity.

- Cell Lines:
  - GTL-16: c-Met amplified gastric carcinoma (c-Met dependent).
  - HUVEC: Human Umbilical Vein Endothelial Cells (VEGFR2 dependent).
- Seeding: Seed 3,000 cells/well in 96-well plates. Allow attachment overnight.
- Treatment:
  - Treat GTL-16 with compound (0 - 10  $\mu$ M) for 72h.
  - Treat HUVEC with compound (0 - 10  $\mu$ M) + VEGF (50 ng/mL) for 72h.
- Viability Assay: Use CellTiter-Glo® (ATP luminescence).
- Analysis:
  - Calculate Selectivity Index (SI) =  $IC_{50}(HUVEC) / IC_{50}(GTL-16)$ .
  - Success Criteria: SI > 100 indicates excellent selectivity (sparing endothelial cells).

## Selectivity Screening Workflow

The following diagram illustrates the logical flow for validating a "4-chloro" or "6-chloro" spiroindoline hit.



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Figure 2: Screening cascade to identify high-selectivity spiroindoline candidates.

## References

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